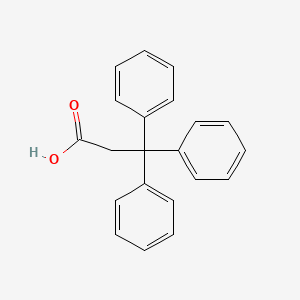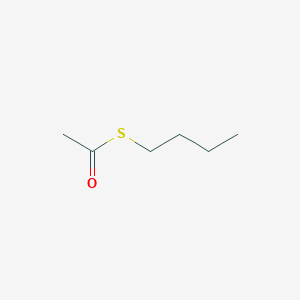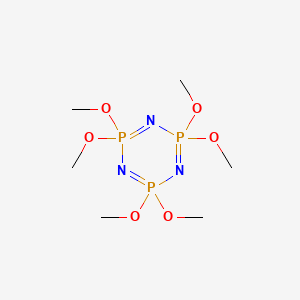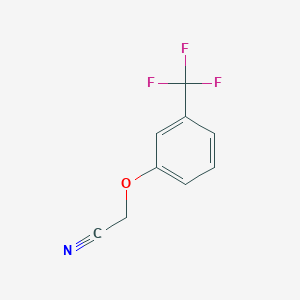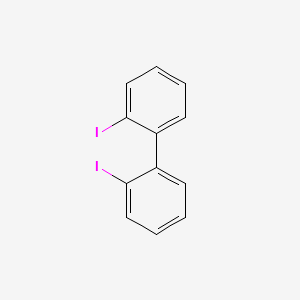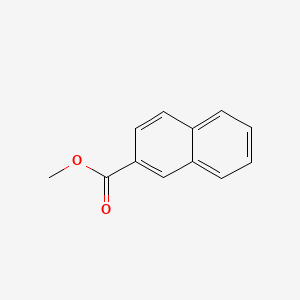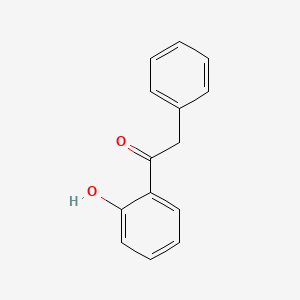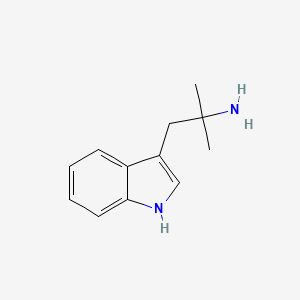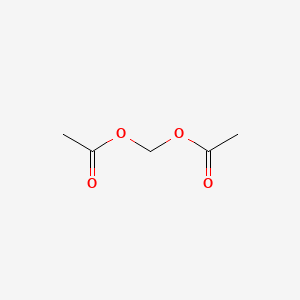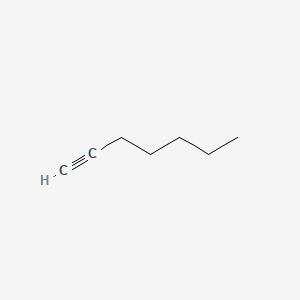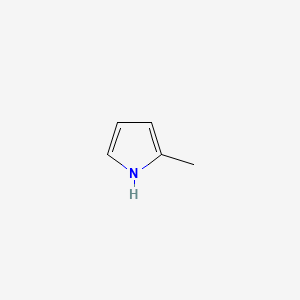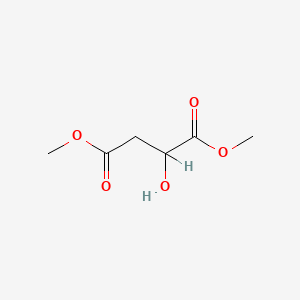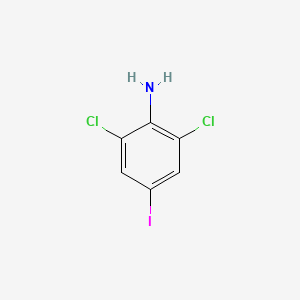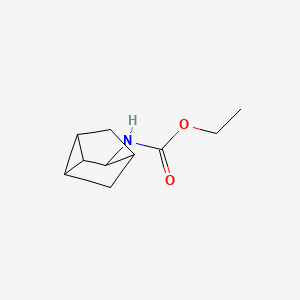![molecular formula C16H13NO3 B1330452 2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 64985-42-8](/img/structure/B1330452.png)
2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione" is a derivative of 2-hydroxy-1H-isoindole-1,3-diones, which have been studied for their potential as antitumor agents. These compounds have shown cytostatic activity against L1210 cell growth, with inhibitory effects correlated with electronic and lipophilic parameters .
Synthesis Analysis
The synthesis of related compounds involves the reaction of 2-hydroxynaphthalene-1,4-dione and aromatic aldehydes in the presence of a catalytic amount of LiCl in aqueous media . Additionally, derivatives of isoindole-1,3-dione can be synthesized from 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione through epoxidation and subsequent reactions with nucleophiles .
Molecular Structure Analysis
The molecular structure of similar compounds, such as 2-(4-ethoxyphenyl)isoindoline-1,3-dione, has been characterized by X-ray single-crystal diffraction, revealing a non-planar structure with a significant dihedral angle between the isoindoline and phenyl rings . The structure of 2-(4-methyl-2-phenyl-4,5-dihydrooxazol-4-ylmethyl)-isoindole-1,3-dione has been confirmed using 1D and 2D NMR spectroscopy .
Chemical Reactions Analysis
The reactivity of isoindole-1,3-dione derivatives can lead to various products depending on the reaction conditions. For instance, the reaction with m-CPBA can yield epoxide derivatives, while cis-hydroxylation followed by acetylation can produce triacetate derivatives . Additionally, the reaction of 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydro-isoindole-1,3-dione with dichloroketene under microwave irradiation can lead to tricyclic derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoindole-1,3-dione derivatives can be influenced by their substituents. For example, the presence of electron-donating groups can enhance inhibitory activity against cell growth, while electron-withdrawing groups can decrease activity . The fluorescence properties of these compounds can also be affected by the presence of metal ions, as seen in the case of 4-(hydroxyphenylthio)naphthalene-1,2-diones, which show changes in fluorescence intensity upon the addition of aluminum ions .
Applications De Recherche Scientifique
Chemistry and Pharmacology of Phenolic Compounds
Review of 7-Methyljuglone : A study discusses the chemistry and pharmacology of 7-Methyljugulone (7-MJ), a naphthoquinone, a class of phenolic compounds, which was reported to exhibit various pharmacological activities such as antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral activities. The study also describes the hemi-synthesis of the compound (Mbaveng & Kuete, 2014).
Ethyl Ferulate, a Phenylpropanoid : Ethyl ferulate, another phenylpropanoid, has been identified for its antioxidant, neuroprotective, and anti-inflammatory properties. The study highlights its potential applications in the nutraceutical and pharmaceutical industries and discusses patents and scientific articles involving the substance, emphasizing its pharmacological activities (Cunha et al., 2019).
Biomarkers for Prenatal Alcohol Exposure : This review focuses on clinically relevant biomarkers for detecting prenatal alcohol exposure, including direct biomarkers like fatty acid ethyl esters and ethyl glucuronide. The study compares the advantages and disadvantages of each biomarker, providing a clinical context for their use (Bager et al., 2017).
Propriétés
IUPAC Name |
2-[2-(4-hydroxyphenyl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-12-7-5-11(6-8-12)9-10-17-15(19)13-3-1-2-4-14(13)16(17)20/h1-8,18H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTDJOXZSROPLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341994 |
Source


|
| Record name | 2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione | |
CAS RN |
64985-42-8 |
Source


|
| Record name | 2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

